molecular formula C20H24N4O5S2 B2571176 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 534555-06-1

6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2571176
CAS RN: 534555-06-1
M. Wt: 464.56
InChI Key: GLZOTGHPTZKBQH-UHFFFAOYSA-N
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Description

6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Thienopyridine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were developed and showed potential in vitro antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, novel pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives were synthesized, some of which exhibited more potent antimicrobial activities than standard reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Synthetic Methodologies and Molecular Structures

The development of new synthetic methodologies for constructing thienopyridine and pyridothienopyrimidine frameworks has been a focus of research, leading to the discovery of multicomponent synthesis routes. These methodologies facilitate the construction of complex molecules with potential biological activities, as seen in the study of 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines, which were characterized by X-ray structural analysis to understand their molecular structures (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

properties

IUPAC Name

6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S2/c1-12(25)24-10-9-15-16(11-24)30-20(17(15)19(27)21-2)22-18(26)13-5-7-14(8-6-13)31(28,29)23(3)4/h5-8H,9-11H2,1-4H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZOTGHPTZKBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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